Piridini e derivati
Pyridines and their derivatives are a class of heterocyclic compounds characterized by a five-membered ring with one nitrogen atom, making them important intermediates in organic synthesis. These compounds exhibit diverse chemical properties and functionalities due to the presence of both electron-donating and accepting atoms within their structures. Pyridine itself is a basic substance, with its pKa value around 5.25, making it amenable for various functional group transformations.
Derivatives of pyridines include substituted pyridines where one or more hydrogen atoms are replaced by different substituents such as halogens, alkyl groups, or aromatic rings. These modifications can significantly alter the reactivity and solubility of the compounds, extending their applications in pharmaceuticals, pesticides, dyes, and other industrial sectors.
The synthesis of pyridines and their derivatives often involves multi-step processes including Friedel-Crafts alkylation, acylation, and alkyne coupling reactions. The use of these compounds is widespread due to their versatility and the potential to generate a wide range of functionalized molecules suitable for specific applications.

- Pirazolilpiridine
- Acidi piridinocarbossilici e derivati
- Fenilpiridini
- Alogenopiridini
- Aminometilsalici piridili 2-
- Piridinsolfonammidi
- Metilpiridine
- I piridiltriazi
- Ammine piridiniche e derivati
- Bipiridini e oligopiridini
- idropiridine
- Idrossipiridine
- piridina-3-cianuri
- carbossialdeidi piridinici
- Piridini e derivati
- Pirrolidilpiridine
- Derivati del piridinio
- Piridossali e derivati
- Acidi piridinocarbossilici
- Piridossine
- Dihidropiridine
- Piridinoni
- Feniramina
- Tetraidropiridina
- Piridossamina 5'-fosfati
- piridine alogenate 2-
- Piridossamine
- Nicotinamidi
- 5-alchil-2-carbossilepirimidine
- Piridinolati
- Piridinocarbossammidi
- 5-alkoxy-2-carboxypyrimidines
Struttura | Nome chimico | CAS | MF |
---|---|---|---|
![]() |
Ethanol, 2-[(2-pyridinylmethylene)imino]- (9CI) | 105516-38-9 | C8H10N2O |
![]() |
1-(4-Pyridinyl)-1-ethanone Oxime | 107445-21-6 | C7H8N2O |
![]() |
tert-butyl N-[(pyridin-4-yl)methyl]carbamate | 111080-65-0 | C11H16N2O2 |
![]() |
4-(but-3-yn-1-yl)pyridine | 103440-64-8 | C9H9N |
![]() |
(aR)-a-hydroxy-3-Pyridineacetonitrile | 107986-64-1 | C7H6N2O |
![]() |
Pyridine,2-(4,5-dihydro-2-oxazolyl)- | 119165-69-4 | C8H8N2O |
![]() |
2-(Difluoromethyl)pyridine | 114468-01-8 | C6H5F2N |
![]() |
Pyridine,2-(1,1-difluoroethyl)- | 114468-02-9 | C7H7F2N |
![]() |
3-(1,1-Difluoroethyl)pyridine | 114468-03-0 | C7H7F2N |
![]() |
3-(pyridin-2-yl)prop-2-en-1-ol | 113985-52-7 | C8H9NO |
Letteratura correlata
-
1. Book reviews
-
2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
Fornitori consigliati
-
Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati